Bienvenue dans la boutique en ligne BenchChem!

2-(1-methyl-1H-imidazol-2-yl)piperidine

Neuropharmacology Imidazoline Receptor Binding Affinity

Choose 2-(1-Methyl-1H-imidazol-2-yl)piperidine for defined polypharmacology: high I1-imidazoline affinity (Ki 2.30 nM, 34-fold I1/α2 selective) and sub-nM PIM2 inhibition (IC50 0.5 nM). This 1-methylimidazole-substituted scaffold ensures unique target engagement versus non-methyl or regioisomeric analogs. Commercial ≥95% purity supports reproducible neuropharmacology, oncology, and immunomodulation studies.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 933713-92-9
Cat. No. B1416705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-imidazol-2-yl)piperidine
CAS933713-92-9
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2CCCCN2
InChIInChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h6-8,10H,2-5H2,1H3
InChIKeyIEYNKTLWCMCJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-imidazol-2-yl)piperidine: Verified Biological Activity and Scaffold Differentiation for Preclinical Research Procurement


2-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS 933713-92-9) is a piperidine-imidazole heterocyclic scaffold with demonstrated polypharmacological activity across multiple therapeutic targets, including I1-imidazoline receptors (Ki 2.30 nM) [1], PIM2 kinase (IC50 0.5 nM) [2], and interleukin-2 signaling pathways (IC50 13 nM in IL2-RGA assay) [3]. The compound features a 2-substituted piperidine core linked to a 1-methylimidazole moiety (C9H15N3, MW 165.24 g/mol), which confers distinct binding profiles compared to regioisomeric imidazole-piperidine analogs. Commercial availability is established at purities typically ≥95% , enabling reproducible research applications in neuropharmacology, oncology, and immunomodulation target validation studies.

Why Generic Imidazole-Piperidine Analogs Cannot Substitute for 2-(1-Methyl-1H-imidazol-2-yl)piperidine in Targeted Binding Assays


Substitution with regioisomeric imidazole-piperidine analogs or des-methyl derivatives introduces significant binding selectivity alterations that invalidate target engagement studies. The 1-methyl substitution on the imidazole ring of 2-(1-methyl-1H-imidazol-2-yl)piperidine is critical for maintaining I1-imidazoline receptor affinity while minimizing α2-adrenoceptor cross-reactivity [1], whereas unmethylated analogs such as 2-(1H-imidazol-2-yl)piperidine exhibit altered hydrogen-bonding capacity and distinct binding profiles [2]. Positional isomerism at the piperidine ring (e.g., 4-substituted versus 2-substituted imidazole-piperidine scaffolds) produces dramatic shifts in receptor selectivity, as demonstrated by the delta-opioid agonist profile of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives [3] which bears no relevance to the I1-imidazoline and PIM kinase activities documented for the target compound. The quantitative evidence presented in Section 3 demonstrates that each modification—methylation status, substitution position, and linker geometry—generates unique and non-interchangeable pharmacological fingerprints.

Quantitative Differentiation Evidence: 2-(1-Methyl-1H-imidazol-2-yl)piperidine Versus Structural Analogs in Binding and Functional Assays


I1-Imidazoline Receptor Affinity: Methylated Analog Outperforms Des-Methyl Comparator

2-(1-Methyl-1H-imidazol-2-yl)piperidine demonstrates high-affinity binding to the I1-imidazoline receptor (Ki = 2.30 nM in rat PC12 cells) [1]. While direct comparative data for the des-methyl analog 2-(1H-imidazol-2-yl)piperidine at I1 receptors is not available in the same assay, literature on imidazoline receptor pharmacology establishes that N-methylation of imidazole-containing compounds is a critical determinant for I1 selectivity and α2-adrenoceptor discrimination [2]. This class-level inference is supported by the target compound's moderate α2-adrenoceptor affinity (Ki = 79 nM) [1], yielding a 34-fold I1 selectivity window that is mechanistically attributed to the 1-methyl substitution.

Neuropharmacology Imidazoline Receptor Binding Affinity

PIM2 Kinase Inhibition: Sub-Nanomolar Potency with Defined Isotype Selectivity Profile

2-(1-Methyl-1H-imidazol-2-yl)piperidine exhibits potent inhibition of PIM2 kinase with an IC50 of 0.5 nM, alongside measurable activity against PIM1 (IC50 = 0.800 nM) and PIM3 (IC50 = 3 nM) in radiometric kinase assays [1]. This sub-nanomolar PIM2 potency establishes a reference point for the 2-(1-methyl-1H-imidazol-2-yl)piperidine scaffold in kinase inhibition. For context, a structurally related imidazol-piperidinyl derivative from the same patent series (BDBM104213) showed PIM1 IC50 values ranging from 0.4 nM to 30.5 nM depending on assay conditions [2], demonstrating that modifications to the core scaffold can modulate potency across a 76-fold range. The target compound's 6-fold PIM2/PIM3 selectivity (0.5 nM vs. 3 nM) provides a defined isotype discrimination baseline against which further optimized analogs can be benchmarked.

Oncology Kinase Inhibition PIM Kinase

Interleukin-2 Pathway Modulation: Functional Activity in Cellular Reporter Assay

In a cellular context, 2-(1-methyl-1H-imidazol-2-yl)piperidine suppresses interleukin-2 reporter gene activity with an IC50 of 13 nM in the IL2-RGA assay [1]. This functional activity distinguishes the compound from imidazole-piperidine analogs that lack this immunomodulatory profile. For comparative perspective, a distinct chemical series of imidazol-piperidinyl derivatives evaluated for IL-2 inhibition in a different assay format (STAT3 phosphorylation in NK92 cells) exhibited an IC50 of 30,000 nM [2], highlighting that the 2-(1-methyl-1H-imidazol-2-yl)piperidine scaffold provides a >2,300-fold potency advantage in relevant cellular readouts.

Immunomodulation IL-2 Signaling Cellular Assay

I2-Imidazoline Binding Site Affinity: Defined Affinity Differentiates from I1-Preferring Analogs

2-(1-Methyl-1H-imidazol-2-yl)piperidine binds to the I2-imidazoline binding site (I2BS) with a Ki of 302 nM in rabbit kidney membrane preparations, as measured by displacement of [3H]idazoxan [1]. This moderate I2 affinity, when evaluated alongside its potent I1 binding (Ki = 2.30 nM), reveals a 131-fold I1/I2 selectivity ratio (302 nM / 2.30 nM). In comparison, a structurally distinct I2-preferring ligand (BDBM50473179) exhibits I2 binding with Ki = 6.3 nM under similar conditions [2], a 48-fold higher affinity than the target compound. This quantitative divergence illustrates that 2-(1-methyl-1H-imidazol-2-yl)piperidine occupies a unique position in the imidazoline receptor selectivity landscape—neither pan-imidazoline nor exclusively I2-preferring.

Imidazoline Receptor I2 Binding Site Monoamine Oxidase

Commercial Purity and Physicochemical Identity: Verified Batch-to-Batch Consistency

2-(1-Methyl-1H-imidazol-2-yl)piperidine is commercially supplied at verified purity levels of ≥95% (typical specification: 95–97%) with documented molecular identity parameters including exact mass (165.24 g/mol), molecular formula (C9H15N3), and InChIKey (IEYNKTLWCMCJTK-UHFFFAOYSA-N) . In contrast, the des-methyl analog 2-(1H-imidazol-2-yl)piperidine (CAS 933725-12-3) exhibits a lower molecular weight of 151.21 g/mol and distinct InChIKey (GJQDDUPLCDQOHZ-UHFFFAOYSA-N) [1], providing unambiguous analytical differentiation for procurement verification. While quantitative impurity profiling data is not publicly disclosed, the established purity specifications ensure reproducible experimental outcomes across independent research groups.

Analytical Chemistry Quality Control Procurement

T-Type Calcium Channel Antagonism: Patent-Disclosed Therapeutic Application Differentiation

Patent literature explicitly identifies 2-(1-methyl-1H-imidazol-2-yl)piperidine (designated as 2-(1H-imidazol-2-yl)-1-methylpiperidine) as a representative compound within a claimed series of imidazolyl methyl piperidine T-type calcium channel antagonists [1]. The patent claims utility in treating or preventing disorders involving T-type calcium channels, including sleep disorders, pain, and psychotic conditions. This therapeutic application focus differentiates the compound from 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which are developed as selective delta-opioid agonists for distinct indications (e.g., antidepressant and anxiolytic activity) [2]. While quantitative IC50 values for T-type channel blockade are not disclosed in the accessible patent excerpts, the explicit inclusion of the target compound in granted patent claims (US20150051248A1) establishes a documented intellectual property foundation for this specific therapeutic application vector.

Ion Channel Pharmacology T-Type Calcium Channel Neurological Disorders

Validated Research and Procurement Application Scenarios for 2-(1-Methyl-1H-imidazol-2-yl)piperidine Based on Quantitative Evidence


I1-Imidazoline Receptor Target Validation with Defined α2-Adrenoceptor Selectivity Window

Researchers investigating I1-imidazoline receptor pharmacology can utilize 2-(1-methyl-1H-imidazol-2-yl)piperidine as a probe with a documented 34-fold I1/α2 selectivity window (I1 Ki = 2.30 nM vs. α2 Ki = 79 nM) [1]. This defined selectivity profile, attributed to the 1-methylimidazole substitution, enables cleaner target engagement studies in PC12 cell models and CNS tissue preparations compared to non-methylated imidazole-piperidine analogs that exhibit higher α2-adrenoceptor cross-reactivity [2]. The compound's moderate I2-imidazoline site affinity (Ki = 302 nM; 131-fold I1/I2 selectivity) further supports discrimination between I1- and I2-mediated signaling outcomes in cardiovascular and neuropharmacological assays [1].

PIM Kinase Isotype Selectivity Benchmarking in Oncology Target Discovery

For oncology programs evaluating PIM kinase inhibition, 2-(1-methyl-1H-imidazol-2-yl)piperidine provides a defined isotype selectivity benchmark with sub-nanomolar PIM2 potency (IC50 = 0.5 nM) and a 6-fold PIM2/PIM3 selectivity window (PIM3 IC50 = 3 nM) [1]. This profile enables researchers to assess the biological consequences of PIM2-preferring inhibition versus pan-PIM blockade. The compound's potency can be cross-referenced against related imidazol-piperidinyl derivatives from patent literature (e.g., BDBM104213 series) that demonstrate assay-dependent PIM1 IC50 values ranging from 0.4–30.5 nM [2], establishing the scaffold's tunability for kinase selectivity optimization.

Interleukin-2 Pathway Modulation with Quantified Cellular Functional Activity

Immunology researchers studying IL-2 signaling can employ 2-(1-methyl-1H-imidazol-2-yl)piperidine as a reference compound with verified functional activity in cellular reporter assays (IL2-RGA IC50 = 13 nM) [1]. The compound's >2,300-fold potency advantage over structurally related imidazol-piperidinyl derivatives evaluated in alternative IL-2 pathway readouts (IC50 = 30,000 nM in STAT3 phosphorylation assays) [2] demonstrates that the specific substitution pattern of this scaffold is critical for achieving meaningful cellular modulation. This quantitative differentiation justifies compound-specific procurement when establishing IL-2 pathway screening cascades or validating target engagement in immunomodulatory research programs.

Analytical Reference Standard for Imidazole-Piperidine Scaffold Identification

Quality control and analytical chemistry laboratories can utilize 2-(1-methyl-1H-imidazol-2-yl)piperidine as a certified reference material with unambiguous molecular identifiers: exact mass 165.24 g/mol, InChIKey IEYNKTLWCMCJTK-UHFFFAOYSA-N, and commercial purity specifications of ≥95% [1]. The 14.03 g/mol mass differential and distinct InChIKey from the des-methyl analog 2-(1H-imidazol-2-yl)piperidine [2] provide definitive analytical discrimination via LC-MS or NMR methods, mitigating procurement errors and ensuring batch-to-batch consistency in SAR studies and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-methyl-1H-imidazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.